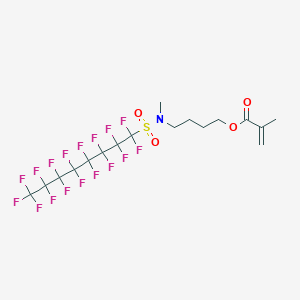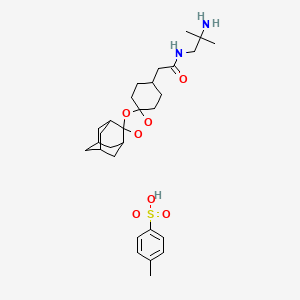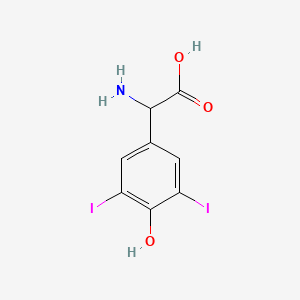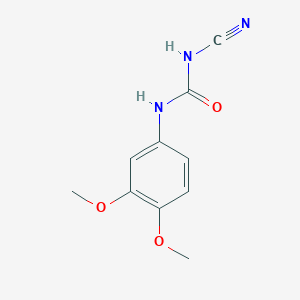
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various industrial applications, particularly in the production of specialized coatings and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with an appropriate amine, followed by esterification with methacrylic acid. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. The key steps include:
Formation of the sulfonyl amine intermediate: Heptadecafluorooctyl sulfonyl chloride reacts with butylamine under controlled conditions to form the sulfonyl amine intermediate.
Esterification: The intermediate is then esterified with methacrylic acid in the presence of a catalyst, such as a strong acid or base, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Polymers: High-molecular-weight polymers with fluorinated side chains.
Hydrolysis Products: Methacrylic acid and the corresponding alcohol.
Applications De Recherche Scientifique
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE has diverse applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is primarily related to its ability to form stable polymers and its interaction with various substrates. The heptadecafluorooctyl group provides hydrophobicity, which can influence the compound’s interaction with biological membranes and other hydrophobic surfaces. The methacrylate group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[(Heptadecafluorooctyl)sulfonyl]methyl}amino)butyl acrylate
- Heptadecafluorooctyl methacrylate
- Perfluorooctyl methacrylate
Uniqueness
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is unique due to the presence of both the sulfonyl and methacrylate groups, which confer distinct chemical reactivity and polymerization capabilities. Its combination of hydrophobicity and polymer-forming ability makes it particularly valuable in applications requiring durable and chemically resistant materials.
Propriétés
Numéro CAS |
61577-14-8 |
|---|---|
Formule moléculaire |
C17H16F17NO4S |
Poids moléculaire |
653.4 g/mol |
Nom IUPAC |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-8(2)9(36)39-7-5-4-6-35(3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h1,4-7H2,2-3H3 |
Clé InChI |
DJKGXDGHCIHDPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)


![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)




![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)


![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
